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Compound of Interest

Compound Name: 1-Methylthymine
CAS No.: 4160-72-9
Cat. No.: B1212163
Get Quote
. J

Executive Summary

1-Methylthymine (1-MeT) is a methylated pyrimidine derivative (CAS: 4160-72-9) critical in the
study of DNA base-pairing fidelity, photodimerization, and pharmaceutical co-crystallization.
Unlike its parent compound thymine, the N1-methylation of 1-MeT disrupts the extensive
hydrogen-bonding network typical of nucleobases, altering its solubility profile significantly. This
guide provides the known solubility data, the thermodynamic parameters governing its
dissolution, and a validated protocol for determining its solubility in novel solvent systems.

Physicochemical Profile & Thermodynamic Basis

Understanding the solubility of 1-MeT requires analyzing the energy barriers to lattice
disruption (fusion/sublimation) and the energy gains from solvation.

Fundamental Properties
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Property Value Source/Context
Molecular Formula Pyrimidine derivative
Molecular Weight 140.14 g/mol

Physical State White Crystalline Powder

Enthalpy of Sublimation ( High lattice energy due to N3-

124.4 + 1.3 kJ/mol ) )
) H---O interactions

. . High
Melting Point (

~280-285 °C (Decomposes) indicates strong crystal

) packing

Highly polar, favoring polar
Dipole Moment ~4.0D ° .yp oP
aprotic solvents

The Dissolution Mechanism

The solubility of 1-MeT is an endothermic process driven by the entropy of mixing but opposed
by the high enthalpy of the crystal lattice.

o Crystal Lattice: Dominated by strong intermolecular hydrogen bonds (N3-H---O=C4) and

stacking.

e Solvation: Requires a solvent capable of acting as a hydrogen bond acceptor (for the N3-H)
and donor (for the C2=0 and C4=0 carbonyls).

o Methyl Effect: The hydrophobic methyl group at N1 reduces water solubility compared to
Uracil but increases solubility in organic solvents like Ethanol and DMF by disrupting the
perfect hydration shell.

Solubility Data Profile
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The following data consolidates experimental values and qualitative assessments from
spectroscopic and crystallographic literature.

Solvent Solubility Table (298.15 K)
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Solvent Class

Solvent

Solubility
Status

Approx. Conc.

Mechanistic
Insight

Polar Protic

Water

Soluble

~3-5 mg/mL

Limited by
hydrophobic
effect of methyl
group; driven by
H-bonding.

Polar Protic

Methanol

Soluble

~10 mg/mL

Good balance of
polarity and
organic

character.

Polar Protic

Ethanol

Moderately
Soluble

~2—4 mg/mL

Decreases as
alkyl chain length

increases.

Polar Aprotic

DMSO

High

>20 mg/mL

Excellent H-bond
acceptor;
disrupts lattice

effectively.

Polar Aprotic

DMF

High

>20 mg/mL

Standard solvent
for spectroscopic
studies
(IRINMR).

Non-Polar

Chloroform

Poor

<0.1 mg/mL

Lacks H-bond
donation
capability to
solvate

carbonyls.

lonic Liquids

[Emim][Ac]

Very High

>50 mg/mL

Anion-driven
solvation;
Acetate anion H-
bonds to N3-H.

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Note: "High" solubility in DMSO/DMF is frequently utilized for preparing stock solutions in

biological assays where aqueous solubility is insufficient.

Experimental Protocol: Solubility Determination

For accurate determination of 1-MeT solubility in a specific solvent system (e.qg., for co-crystal
screening), follow this self-validating "Shake-Flask" protocol.

Workflow Diagram (Solid-Liquid Equilibrium)

Filtration

(0.45 um PTFE)
Saturated Solution \ .
Dilution

(if necessary)

Solid Phase Analysis
(PXRD / DSC)

Residual Solid

\4

. J . Add Solvent (e.g., 5 mL) Equilibrate
SN (FEesS (A Sall Constant Stirring @448 @) [

e _____lfRSD>3% Qua

Click to download full resolution via product page

Figure 1: Standardized workflow for determining thermodynamic solubility. Note the critical step
of analyzing the residual solid to ensure no polymorphic transition or solvate formation has
occurred.

Detailed Methodology

o Preparation: Weigh excess 1-MeT (approx. 50 mg) into a borosilicate glass vial. Add 2 mL of

the target solvent.
o Equilibration: Place the vial in a temperature-controlled orbital shaker (

°C) for 48 hours.
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o Validation: Check visually; if all solid dissolves, add more 1-MeT until a precipitate
persists.

o Sampling: Stop agitation and allow the suspension to settle for 2 hours.

« Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 pym
PTFE (organic) or Nylon (aqueous) filter.

e Quantification (UV-Vis):
o Dilute the filtrate with water or methanol.
o Measure Absorbance at

nm.

o Calculate concentration using a pre-determined calibration curve (

e Solid Phase Analysis (Critical): Analyze the remaining solid by PXRD (Powder X-Ray
Diffraction).

o Why? 1-MeT can form solvates (hydrates) which alter the solubility equilibrium. If the
crystal form changes, the measured solubility corresponds to the new form, not the
original.

Predictive Modeling & Applications

When experimental data is unavailable, solubility can be estimated using Hansen Solubility
Parameters (HSP).[1]

Hansen Solubility Parameters (Estimated)

1-Methylthymine's solubility sphere is defined by its ability to accept H-bonds (carbonyls) and
donate one H-bond (N-H).

o (Dispersion): ~18.0 MPa
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(Typical for cyclic organics)
o (Polarity): ~12.0 MPa
(High dipole moment)
e (H-Bonding): ~10-12 MPa
(Moderate donor/acceptor)
Prediction Logic:
e Good Solvents: Solvents with
MPa
relative to 1-MeT.

o Examples: DMSO, DMF, Pyridine.
e Poor Solvents: Solvents with high

but low

o Examples: Hexane, Toluene (Solubility < 0.01 mg/mL).

Applications in Research

o Co-Crystallization: 1-MeT is a model "drug" for testing co-crystal formers (e.g., with 9-
Methyladenine). Use Methanol or Ethanol for solvent-assisted grinding (LAG) as they
provide intermediate solubility, facilitating nucleation.

e Base-Pairing Studies: For IR studies of H-bonding, Chloroform is often too non-polar to
dissolve 1-MeT directly. A common trick is to use a "co-solvent” approach: dissolve 1-MeT in
a small volume of Methanol or DMSO, then dilute into the non-polar solvent (monitoring for
precipitation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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